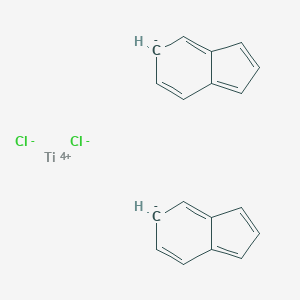

Dichlorodi-pi-indenyltitanium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

inden-7a-ide;titanium(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKWZMPUHSDEID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Cl-].[Cl-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923691 | |

| Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12113-02-9 | |

| Record name | Bisindenyltitanium dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12113-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium, dichlorodi-pi-indenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012113029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Dichlorodi-pi-indenyltitanium

The primary and most established method for synthesizing this compound involves the reaction of a titanium(IV) precursor with an indenylmetal compound. This approach offers a reliable route to the parent compound.

Reaction of Titanium Tetrachloride with Indenylmetal Compounds

The most common synthesis of this compound involves the salt metathesis reaction between titanium tetrachloride (TiCl4) and an indenyl salt, typically indenyllithium or indenylsodium. wikipedia.org The indenyl anion is generated by the deprotonation of indene (B144670) using a strong base like butyllithium (B86547). wikipedia.org The resulting indenylmetal compound is then reacted with titanium tetrachloride to yield the desired product.

The general reaction can be represented as:

2 C₉H₇Li + TiCl₄ → (C₉H₇)₂TiCl₂ + 2 LiCl

or

2 C₉H₇Na + TiCl₄ → (C₉H₇)₂TiCl₂ + 2 NaCl

This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the decomposition of the air- and moisture-sensitive reagents and products.

Detailed research findings indicate that the reaction of the dilithium (B8592608) salt of bis(indenyl)ethane with TiCl4 in THF is a viable route for producing related bridged derivatives. researchgate.net

| Parameter | Condition |

|---|---|

| Titanium Precursor | Titanium tetrachloride (TiCl₄) |

| Indenylmetal Reagent | Indenyllithium or Indenylsodium |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Reaction Temperature | Typically low temperatures (e.g., -78 °C to room temperature) |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

Nucleophilic Displacement Approaches for this compound Derivatives

The synthesis of derivatives of this compound can be achieved through nucleophilic displacement reactions. This can involve the use of pre-functionalized indenyl ligands or the subsequent modification of the parent this compound complex. A one-pot nucleophilic substitution followed by a double-click reaction has been demonstrated for the synthesis of functionalized bis(1,2,3-triazole) derivatives, showcasing a pathway to complex molecular architectures. nih.gov

Advanced Synthetic Strategies and Optimization

Further refinement of synthetic methodologies allows for greater control over the reaction, leading to optimized yields and specific stereochemical outcomes, which are crucial for the application of these compounds in areas like asymmetric catalysis.

Control of Reaction Conditions in this compound Synthesis

The control of reaction conditions is paramount in the synthesis of this compound and its derivatives to ensure high yields and purity. The choice of solvent, reaction temperature, and the nature of the indenylmetal compound can influence the outcome of the synthesis. For instance, the use of THF as a solvent is common due to its ability to solvate the reagents effectively. Low temperatures are often employed to control the reactivity of the organometallic species and minimize side reactions. The stoichiometry of the reactants must be carefully controlled to avoid the formation of undesired byproducts.

Stereochemical Outcomes in Derivative Synthesis

The synthesis of substituted bis(indenyl)titanium dichlorides, particularly bridged or ansa-metallocenes, often leads to the formation of stereoisomers. The two common diastereomers are the meso and the racemic (rac) forms. The meso form possesses a plane of symmetry, while the racemic form exists as a pair of enantiomers. The relative ratio of these stereoisomers can be influenced by the reaction conditions and the nature of the bridging group in ansa-metallocenes. The formation of these different stereoisomers is a critical consideration, as they can exhibit different catalytic activities. For example, in the synthesis of some bridged zirconocene (B1252598) analogs, both meso and racemic diastereomers were formed. researchgate.net

Molecular and Electronic Structure Elucidation

Coordination Geometry and Bonding Analysis

Dichlorodi-π-indenyltitanium, also known as bis(indenyl)titanium(IV) dichloride, is a metallocene-like complex where the titanium atom is in a +4 oxidation state. sigmaaldrich.com The central titanium atom is coordinated to two indenyl ligands and two chloride ligands, resulting in a pseudo-tetrahedral geometry.

The bond between the titanium center and each indenyl ligand is a classic example of π-bonding in organometallic chemistry. The indenyl ligand, which consists of a cyclopentadienyl (B1206354) ring fused to a benzene (B151609) ring, coordinates to the titanium atom through its five-membered ring. This interaction is designated as η⁵ (eta-5) coordination, indicating that all five carbon atoms of the cyclopentadienyl portion of the ligand are covalently bonded to the metal center. ereztech.comchemnet.com This delocalized π-system donates electron density to the vacant d-orbitals of the Ti(IV) center, forming a stable metal-ligand bond that is characteristic of many transition metal cyclopentadienyl and indenyl complexes.

The two bulky indenyl ligands dominate the steric environment around the titanium atom. To minimize steric repulsion, these ligands arrange themselves in a pseudo-tetrahedral fashion. The orientation of the ligands relative to each other allows for the existence of different rotational conformations. While free rotation around the titanium-indenyl axis can occur, the fusion of the benzene ring to the cyclopentadienyl ring in the indenyl ligand introduces a greater steric barrier compared to simpler cyclopentadienyl ligands. This restricted rotation can influence the molecule's reactivity and catalytic activity.

Table 1: Key Structural and Bonding Parameters for Dichlorodi-π-indenyltitanium

| Feature | Description |

| Central Metal Atom | Titanium (Ti) |

| Oxidation State | +4 |

| Coordination Geometry | Pseudo-tetrahedral |

| Indenyl Ligand Bonding | η⁵-coordination; π-bonding between the 5-membered ring and Ti |

| Chloride Ligand Bonding | σ-bonding; polar covalent Ti-Cl bond |

| Electron Configuration | d⁰ |

Stereochemical Aspects and Isomerism of Indenyl Ligands

The arrangement of the two planar indenyl ligands around the titanium center gives rise to stereoisomerism. masterorganicchemistry.comyoutube.com Specifically, geometric isomers can exist based on the relative orientation of the fused benzene rings of the two indenyl ligands. These isomers are classified as diastereomers because they are stereoisomers that are not mirror images of each other. masterorganicchemistry.com

syn (or meso) isomer: In this configuration, the six-membered rings of the indenyl ligands are oriented on the same side of the molecule. This arrangement often results in a molecule with a plane of symmetry, rendering it achiral.

anti (or rac) isomer: In this configuration, the six-membered rings point in opposite directions. This arrangement lacks a plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers (a racemic mixture).

The formation and stability of these isomers can be influenced by reaction conditions and the steric bulk of substituents on the indenyl ligands.

Table 2: Isomeric Forms of Dichlorodi-π-indenyltitanium

| Isomer | Description | Chirality |

| syn | The fused benzene rings of the indenyl ligands are on the same side. | Typically Achiral (meso) |

| anti | The fused benzene rings of the indenyl ligands are on opposite sides. | Chiral (racemic mixture) |

Electronic Structure and Frontier Orbital Analysis

The electronic structure of dichlorodi-pi-indenyltitanium is key to understanding its reactivity. The titanium(IV) center has a d⁰ electron configuration, meaning its d-orbitals are empty. Frontier Molecular Orbital (FMO) theory provides a framework for analyzing the molecule's reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily composed of orbitals with significant contributions from the π-systems of the two indenyl ligands and the p-orbitals of the two chlorine atoms. The energy of the HOMO is indicative of the molecule's ability to act as a nucleophile or electron donor. youtube.comrsc.org

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predominantly centered on the titanium atom and is composed of its empty d-orbitals. This localization makes the metal center highly electrophilic and susceptible to attack by nucleophiles. youtube.com The energy and character of the LUMO are crucial in determining the compound's utility as a catalyst, particularly in processes like olefin polymerization where coordination of the substrate to the electron-accepting metal center is a key step.

Table 3: Frontier Orbital Characteristics of Dichlorodi-π-indenyltitanium

| Orbital | Primary Character and Location | Chemical Implication |

| HOMO | π-orbitals of the indenyl ligands and p-orbitals of the chloride ligands. | Determines the molecule's nucleophilicity/electron-donating ability. |

| LUMO | Vacant d-orbitals of the central Titanium (Ti) atom. | Determines the molecule's electrophilicity; site of nucleophilic attack. |

Spectroscopic Characterization in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for characterizing the structure and dynamics of Dichlorodi-π-indenyltitanium in solution. Analysis of proton and carbon-13 nuclei offers a detailed map of the molecule's connectivity and electronic properties.

Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides critical information about the hydrogen atoms within the indenyl ligands. The chemical shifts of these protons are influenced by their position on the five-membered and six-membered rings of the indenyl system and their proximity to the titanium center.

While specific ¹H NMR data for the unbridged Dichlorodi-pi-indenyltitanium is sparse due to its noted instability, studies on closely related, more stable bridged bis(indenyl)titanium complexes offer valuable insights. For instance, the cyclopentadienyl-α and -β protons in ethylene-bridged bis(indenyl)titanium dichloride exhibit signals in the range of 6.07-6.91 ppm. semanticscholar.org It is anticipated that the protons on the five-membered ring of the indenyl ligand in this compound would appear in a similar region, likely as complex multiplets due to spin-spin coupling. The protons on the fused benzene (B151609) ring are expected to resonate further downfield, typically between 7.0 and 8.0 ppm, consistent with standard aromatic protons.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Proton Type | Estimated Chemical Shift (δ, ppm) |

|---|---|

| Five-membered ring protons (α, β) | ~6.0 - 7.0 |

| Six-membered ring protons (aromatic) | ~7.0 - 8.0 |

Note: Data are estimated based on related bridged bis(indenyl)titanium complexes.

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indenyl ligand are indicative of their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Five-membered ring carbons (sp²) | 110 - 130 |

| Bridgehead carbons | Distinct, within 120-145 ppm |

| Six-membered ring carbons (aromatic) | 120 - 140 |

Note: Ranges are predicted based on general knowledge of metallocene ¹³C NMR spectroscopy.

Advanced NMR Techniques for Solution State Characterization

The indenyl ligand is known to exhibit a phenomenon called the "indenyl effect," which facilitates facile "ring slippage" from an η⁵-coordination mode (where all five carbons of the cyclopentadienyl (B1206354) portion are bonded to the metal) to an η³-coordination mode (where only three carbons are bonded). wikipedia.orgnih.govillinois.edu This can make the molecule fluxional in solution, meaning it undergoes rapid structural rearrangements.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable-temperature (VT) NMR, are powerful tools for studying such dynamic processes. e-bookshelf.deethernet.edu.et Although specific studies on this compound are scarce, these methods could be employed to:

Confirm Assignments: 2D correlation experiments would unambiguously assign the proton and carbon signals.

Study Fluxionality: VT-NMR could be used to monitor changes in the spectrum as a function of temperature. At low temperatures, the ring slippage process might be slowed down, potentially allowing for the observation of distinct signals for different isomers or conformers. At higher temperatures, rapid exchange would lead to averaged signals.

Elucidate Connectivity: HMBC experiments could reveal long-range couplings between protons and carbons, further confirming the structural assignment.

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule.

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the indenyl ligands and the Ti-Cl bonds. Key expected vibrational bands include:

C-H stretching: Aromatic and olefinic C-H stretches typically appear in the 3000-3100 cm⁻¹ region.

C=C stretching: Vibrations of the carbon-carbon double bonds within the indenyl rings are expected in the 1400-1650 cm⁻¹ region.

Ring deformation modes: Complex vibrations involving the entire indenyl ring structure would appear in the fingerprint region (below 1400 cm⁻¹).

Ti-Cl stretching: The stretching vibrations of the titanium-chlorine bonds are expected to appear in the far-infrared region, typically below 400 cm⁻¹.

Analysis of these spectra can confirm the presence of the indenyl ligand and provide information about the symmetry of the molecule. e-bookshelf.deias.ac.in

Table 3: Expected Vibrational Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic/Olefinic C-H stretch | 3000 - 3100 |

| C=C ring stretch | 1400 - 1650 |

| C-H in-plane bend | 1000 - 1300 |

| C-H out-of-plane bend | 700 - 900 |

| Ti-Cl stretch | < 400 |

Note: These are general expected ranges for indenyl metal complexes.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₈H₁₄Cl₂Ti), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (approximately 349.08 g/mol ). The isotopic pattern of this peak would be characteristic, showing contributions from the isotopes of titanium and, most distinctly, chlorine (³⁵Cl and ³⁷Cl).

Studies on related metallocenes suggest that the fragmentation of this compound would likely proceed through the sequential loss of the chloride and indenyl ligands. semanticscholar.org Common fragmentation pathways could include:

Loss of a chlorine atom: [(C₉H₇)₂TiCl]⁺

Loss of hydrogen chloride (HCl): [(C₉H₇)(C₉H₆)TiCl]⁺

Loss of an indenyl radical: [(C₉H₇)TiCl₂]⁺

Loss of an indene (B144670) molecule: [(C₉H₇)TiCl₂]⁺ (rearrangement)

Furthermore, due to the compound's sensitivity, hydrolyzed species such as [(C₉H₇)₂Ti(OH)]⁺ might also be observed, similar to what is seen with titanocene (B72419) dichloride. unibe.ch

X-ray Crystallography for Solid-State Structure Determination

A crystal structure determination for this compound would provide invaluable information. While a specific structure has not been found in the reviewed literature, its geometry can be predicted based on the well-characterized structure of titanocene dichloride (Cp₂TiCl₂). ias.ac.in The molecule is expected to adopt a distorted tetrahedral geometry around the central titanium atom. The two indenyl ligands would be in a η⁵-coordination, and the two chloride ligands would complete the coordination sphere.

Key structural parameters that would be determined from an X-ray analysis include:

Ti-Cl bond lengths: Expected to be in the range of 2.35-2.40 Å.

Ti-C bond lengths: The distances from the titanium atom to the five carbons of the cyclopentadienyl portion of each indenyl ligand.

Cl-Ti-Cl bond angle: In titanocene dichloride, this angle is approximately 95°, and a similar value would be expected here.

Centroid-Ti-Centroid angle: The angle between the centers of the two indenyl rings.

Crystal packing: How the individual molecules arrange themselves in the crystal lattice.

The solid-state structure would confirm the coordination mode of the indenyl ligands and provide a fundamental basis for understanding the compound's reactivity. libretexts.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic spectrum of this compound is expected to be characterized by transitions involving the metal d-orbitals and the π-orbitals of the indenyl ligands. In transition metal complexes, several types of electronic transitions can occur upon absorption of UV-visible light, including d-d transitions and charge-transfer transitions.

For a d⁰ metal center like Titanium(IV) in this compound, d-d transitions are not possible as there are no electrons in the d-orbitals to be excited. Therefore, the observed absorptions in the UV-Vis spectrum would primarily be due to ligand-to-metal charge transfer (LMCT) bands. In these transitions, an electron is promoted from a high-energy filled orbital, predominantly located on the indenyl ligands (the highest occupied molecular orbital, HOMO), to a low-energy empty d-orbital on the titanium center (the lowest unoccupied molecular orbital, LUMO).

These LMCT bands are typically intense and found in the ultraviolet or high-energy visible region of the spectrum. The specific energy (and thus, the wavelength) of these transitions is sensitive to the nature of the ligands and the geometry of the complex. The indenyl ligand, with its extended π-system compared to the cyclopentadienyl ligand, can influence the energy of the molecular orbitals and, consequently, the absorption maxima.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Origin | Destination | Expected Spectral Region |

| π → π | Indenyl Ligand π-orbitals | Indenyl Ligand π-orbitals | Ultraviolet |

| LMCT | Indenyl Ligand π-orbitals | Titanium(IV) d-orbitals | Ultraviolet-Visible |

This table is based on theoretical principles and data from analogous compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to oxidation states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound features a Titanium(IV) center, which has a d⁰ electronic configuration, it is diamagnetic and therefore EPR silent. This means it will not produce an EPR spectrum in its ground state.

However, EPR spectroscopy would be a crucial tool for studying any redox chemistry involving this compound. If this compound were to be reduced to a Titanium(III) species (a d¹ configuration), the resulting complex would be paramagnetic and would exhibit a characteristic EPR spectrum. The parameters of this spectrum, such as the g-value and any hyperfine coupling, would provide valuable information about the electronic structure and the environment of the unpaired electron in the reduced titanium center.

For instance, in studies of other Ti(IV) complexes, their reduction to Ti(III) species allows for EPR characterization, which can reveal details about the geometry and ligand interactions in the paramagnetic product. While no specific EPR studies on reduced this compound are available, the technique remains hypothetically applicable and indispensable for investigating its potential single-electron transfer reactions.

Reactivity Mechanisms and Transformation Pathways

General Chemical Reactivity Studies of Dichlorodi-π-indenyltitanium

Dichlorodi-π-indenyltitanium, a member of the metallocene dichloride family, exhibits a rich and varied chemical reactivity, primarily centered around the titanium(IV) metal center and the exchange of its chloride ligands. The indenyl ligand, compared to the more common cyclopentadienyl (B1206354) ligand, introduces unique electronic and steric properties that influence the compound's reactivity. The fused benzene (B151609) ring of the indenyl ligand facilitates "ring slippage" from a η⁵-coordination to a η³-coordination, which can accelerate reaction rates by opening a coordination site at the metal center nih.gov. This "indenyl effect" is a key factor in the enhanced reactivity of indenylmetal complexes in various transformations nih.gov.

Organotitanium complexes like dichlorodi-π-indenyltitanium are known to serve as catalysts in a variety of important synthetic reactions thieme-connect.de. The reactivity of the Ti-Cl bond allows for substitution with a wide range of nucleophiles. For instance, reactions with Grignard reagents or organolithium compounds can lead to the formation of new titanium-carbon σ-bonds, creating versatile intermediates for organic synthesis thieme-connect.de. The compound's reactivity is also characterized by its Lewis acidic nature, allowing it to interact with and activate substrates in catalytic processes.

Like its more famous analog, titanocene (B72419) dichloride, dichlorodi-π-indenyltitanium is expected to undergo hydrolysis in the presence of water wikipedia.org. The Ti-Cl bonds are susceptible to cleavage by water molecules, eventually leading to the formation of titanium oxide species. The rate and mechanism of hydrolysis can be influenced by factors such as pH and the presence of other coordinating species. While specific kinetic studies on the hydrolysis of dichlorodi-pi-indenyltitanium are not widely available, the general behavior of titanocene dichlorides suggests a stepwise replacement of the chloride ligands by hydroxo groups.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of dichlorodi-π-indenyltitanium is primarily associated with the reduction of the titanium(IV) center to lower oxidation states, most commonly Ti(III). This reduction is a key step in many of its catalytic applications, particularly in polymerization reactions. The electrochemical behavior of titanium complexes is a subject of significant research, as the redox potential can provide insights into the feasibility of electron transfer processes in various chemical environments.

The reduction of dichlorodi-π-indenyltitanium can be achieved chemically using reducing agents such as magnesium or zinc. This process generates a reactive Ti(II) species, which can then participate in a variety of synthetic transformations, including the coupling of carbonyl compounds and the formation of titanacycles wikipedia.org. The nature of the indenyl ligand can influence the stability and reactivity of the reduced titanium species.

Ligand Exchange Reactions and Derivative Formation

Ligand exchange, or substitution, is a fundamental reaction pathway for dichlorodi-π-indenyltitanium, enabling the synthesis of a wide array of derivatives with tailored properties. The two chloride ligands are relatively labile and can be replaced by a variety of other anionic or neutral ligands wikipedia.orglibretexts.org. The mechanism of these substitution reactions can be associative, dissociative, or interchange, depending on the nature of the incoming ligand, the solvent, and the steric and electronic properties of the metal center libretexts.orguci.edu.

Common ligand exchange reactions include:

Alkylation: Reaction with organolithium or Grignard reagents (RMgX or RLi) replaces the chloride ligands with alkyl or aryl groups, forming (Ind)₂TiR₂ or (Ind)₂Ti(R)Cl derivatives thieme-connect.de. These organometallic derivatives are often key intermediates in C-C bond-forming reactions.

Reaction with other halides: While less common, exchange with other halide sources can occur.

Formation of sulfido derivatives: Similar to titanocene dichloride, reaction with sources of sulfide, such as sodium hydrosulfide (B80085) (NaSH), can lead to the formation of titanium-sulfur bonds wikipedia.org.

Reaction with alkoxides and aryloxides: Alcohols and phenols can react in the presence of a base to displace the chloride ligands and form titanium alkoxide or aryloxide complexes.

Formation of triflato complexes: Salt metathesis with silver triflate (AgOTf) can be used to replace chloride ligands with triflate groups, which are excellent leaving groups and can facilitate further substitution reactions nih.gov.

The formation of derivatives through ligand exchange is crucial for tuning the catalytic activity and selectivity of the complex. For example, modifying the ligands can alter the steric environment around the titanium center, which is a key strategy in designing stereoselective catalysts for polymerization and other organic transformations nih.gov.

Mechanistic Investigations of Organic Transformations

Dichlorodi-π-indenyltitanium and related ansa-metallocene derivatives are important catalysts, particularly for olefin polymerization. The mechanism of Ziegler-Natta type polymerization catalyzed by such complexes has been extensively studied. The generally accepted Cossee-Arlman mechanism involves the following key steps:

Activation: The precatalyst, dichlorodi-π-indenyltitanium, is activated by a cocatalyst, typically an alkylaluminum compound like methylaluminoxane (B55162) (MAO). This step involves alkylation of the titanium center and the formation of a cationic, coordinatively unsaturated active species, [ (Ind)₂Ti-R ]⁺.

Olefin Coordination: The olefin monomer coordinates to the vacant site on the titanium center.

Migratory Insertion: The coordinated olefin inserts into the titanium-alkyl (or titanium-polymer chain) bond, leading to the growth of the polymer chain by one monomer unit. This step is often the rate-determining step of the polymerization process mdpi.com.

Chain Termination/Transfer: The growing polymer chain can be terminated or transferred to another molecule through several pathways, including β-hydride elimination, chain transfer to the monomer, or chain transfer to the cocatalyst.

The indenyl ligand's ability to undergo ring slippage can play a significant role in the catalytic cycle by facilitating the coordination of the incoming monomer nih.gov. The structure of the ligands, including the presence of bridging groups in ansa-metallocenes, has a profound impact on the stereochemistry of the resulting polymer .

Beyond polymerization, dichlorodi-π-indenyltitanium can catalyze other organic transformations. For instance, it has been shown to be an efficient catalyst for the hydroaminomethylation of alkenes, demonstrating high yield and regioselectivity for the branched product nih.gov. The proposed mechanism for this transformation is thought to be similar to that of related tantalum-catalyzed reactions nih.gov.

Studies on Stability in Diverse Chemical Environments

The stability of dichlorodi-π-indenyltitanium is a critical factor for its storage, handling, and application in chemical reactions. Like many organometallic compounds, it exhibits sensitivity to both air and moisture.

Hydrolytic Stability: As mentioned previously, the Ti-Cl bonds are susceptible to hydrolysis. Exposure to water or humid air will lead to the gradual decomposition of the compound, forming titanium oxides and releasing hydrochloric acid wikipedia.org. This necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon).

Thermal Stability: this compound is a solid with a reported melting point in the range of 190-200 °C sigmaaldrich.comsigmaaldrich.com. Organotitanium compounds, in general, have moderate thermal stability thieme-connect.de. At elevated temperatures, decomposition can occur, often through pathways involving homolytic cleavage of the titanium-ligand bonds. The thermal stability is sufficient for its use in many catalytic reactions that are run at moderate temperatures.

Stability in Solution: The stability of dichlorodi-π-indenyltitanium in solution depends on the solvent. In non-coordinating, aprotic solvents, it is generally stable. However, in coordinating solvents, ligand exchange with the solvent molecules can occur. Its stability is also compromised in protic solvents due to the reactivity of the Ti-Cl bonds.

Physical Properties of Dichlorodi-π-indenyltitanium

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄Cl₂Ti |

| Molecular Weight | 349.08 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Melting Point | 190-200 °C sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 12113-02-9 sigmaaldrich.comereztech.com |

Catalytic Applications and Mechanistic Insights

Olefin Polymerization Catalysis

Bis(indenyl) and other related metallocene complexes of Group 4 metals are foundational to the field of single-site olefin polymerization catalysis. These systems, upon activation, offer precise control over polymer properties.

While bridged bis(indenyl)titanium systems have been extensively studied, the unbridged Dichlorodi-pi-indenyltitanium also demonstrates catalytic activity for the polymerization of ethylene (B1197577) and other α-olefins like propylene (B89431). When activated, these catalysts can produce various grades of polyethylene (B3416737) and polypropylene. For instance, certain bis(indolyl)-coordinated titanium dichloride complexes, which share structural similarities, have shown ethylene polymerization activity as high as 2494 kg of polyethylene per mole of Ti per hour. acs.orgsigmaaldrich.com The nature of the indenyl ligand itself, compared to a simple cyclopentadienyl (B1206354) ligand, can influence the catalytic activity and the stereochemistry of the resulting polymer, particularly in propylene polymerization.

This compound in its solid, dichloride form is not catalytically active for olefin polymerization. dicp.ac.cn It functions as a stable catalyst precursor, or precatalyst, which must undergo an activation process to generate the catalytically active species. This precursor is converted into a highly reactive cationic metal-alkyl species that can coordinate and insert olefin monomers to build a polymer chain. The use of metallocene precursors allows for the generation of homogeneous catalysts, which leads to polymers with uniform microstructures and narrow molecular weight distributions.

The activation of this compound is most commonly achieved using a co-catalyst, with methylaluminoxane (B55162) (MAO) being the most prominent. The activation mechanism proceeds through several key steps:

Alkylation: MAO first alkylates the titanium center by replacing one or both of the chloride ligands with methyl groups.

Abstraction: Subsequently, the MAO abstracts the remaining chloride or a methyl group from the titanium center. This process generates a coordinatively unsaturated, electrophilic cationic titanium complex, [Indenyl₂Ti-CH₃]⁺.

Ion Pair Formation: The resulting cationic active species forms an ion pair with the bulky, weakly coordinating anion derived from MAO.

This cationic complex is the active site for polymerization. A large excess of MAO is often required to effectively scavenge impurities and drive the equilibrium towards the active cationic species. dicp.ac.cn While MAO is the most common activator, other systems involving borate (B1201080) compounds, such as [Ph₃C][B(C₆F₅)₄], in combination with alkylating agents like triisobutylaluminum (B85569) (TIBA), can also be used to generate the active catalyst. rsc.org

Table 1: Representative Catalytic Activity in Propene Polymerization using a Bis-indenyl Titanocene (B72419) System Data presented for a related, sterically demanding silyl-bridged bis-indenyl titanocene complex for illustrative purposes.

| Catalyst System | Activation Method | Temperature (°C) | Activity (kg PP / (mol Ti * h)) | Melting Point (°C) |

| Bis-methylated Titanocene | [Ph₃C][B(C₆F₅)₄] / TIBA | 50 | 10,800 | 167 |

| Dichloro Titanocene | MAO | 50 | 1,400 | 168 |

| Dichloro Titanocene | TIBA / [Ph₃C][B(C₆F₅)₄] | 50 | 5,500 | 169 |

Source: Adapted from ACS Publications. rsc.org

Hydrogenation Reactions

Titanocene dichlorides can be converted into active catalysts for hydrogenation reactions. This typically involves an in-situ reduction of the Ti(IV) center to a lower oxidation state, which forms a reactive titanium hydride.

This compound can be utilized as a precursor for the catalytic hydrogenation of alkenes. However, for this application, the precatalyst is typically modified. The indenyl ligands are first reduced to their corresponding tetrahydroindenyl forms through a separate hydrogenation step, often using a catalyst like platinum oxide (PtO₂). semanticscholar.org

Once the more stable bis(tetrahydroindenyl)titanium dichloride is formed, it is activated in-situ for alkene hydrogenation. This activation involves reduction with agents like butyllithium (B86547) followed by reaction with phenylsilane, or direct reaction with hydrogen under pressure, to generate the active Ti(III) hydride species. semanticscholar.org This hydride then adds across the double bond of an alkene substrate in a syn-addition manner to yield the saturated alkane. semanticscholar.org

Current scientific literature does not describe the use of this compound as a catalyst for the selective hydrogenation of organic substrates such as aromatic ketones or quinolines. Research into the selective hydrogenation of these functional groups typically employs catalysts based on other transition metals, such as palladium, ruthenium, or iridium, which have demonstrated high efficacy and selectivity for these transformations. dicp.ac.cnbeilstein-journals.orgnih.govmdpi.com

Oligomerization Reactions

Dichlorodi-π-indenyltitanium, also known as dichlorobis(indenyl)titanium(IV), has been investigated as a precursor in catalytic systems for olefin oligomerization and polymerization. While detailed studies focusing exclusively on its catalytic activity for the controlled oligomerization to specific short-chain olefins are not extensively documented in readily available literature, its role in fundamental organometallic reactions relevant to oligomerization has been noted.

In the presence of Grignard reagents and ethene, dichlorobis(indenyl)titanium(IV) serves as a precursor for the formation of a bis(indenyl)titanacyclopentane. thieme-connect.dethieme-connect.de This reaction is significant as titanacyclopentanes are key intermediates in titanium-catalyzed olefin metathesis and polymerization pathways, which can be tailored towards oligomerization under specific conditions. The formation of this metallacycle indicates the potential of this compound to initiate the coupling of olefin units, a fundamental step in oligomerization.

The general mechanism for Ziegler-Natta type polymerizations, which can also lead to oligomers, involves the formation of an active titanium-alkyl species. This compound, when activated by a co-catalyst such as an organoaluminum compound, is expected to form such active sites. nih.gov The nature of the co-catalyst, reaction temperature, and monomer concentration are critical parameters that can influence whether the reaction proceeds to high polymer or yields oligomeric products.

While specific data on the selective oligomerization of ethylene or other α-olefins catalyzed by this compound systems is sparse, the behavior of related bis(indenyl)titanium complexes provides valuable insights. For instance, (Ind)₂TiMe₂ has been shown to be an effective catalyst for the regioselective hydroaminomethylation of alkenes, a transformation that involves the formation of new carbon-carbon bonds. nih.gov Although not an oligomerization reaction in the traditional sense, it demonstrates the capability of the bis(indenyl)titanium moiety to catalyze the coupling of organic substrates.

The following table summarizes the general reactivity of this compound in the context of reactions involving olefins, which are foundational to oligomerization processes.

| Reactants | Co-catalyst/Reagent | Product Type | Significance to Oligomerization |

| This compound, Ethene | Grignard Reagent | Titanacyclopentane | Formation of a key intermediate in olefin coupling reactions. thieme-connect.dethieme-connect.de |

| This compound, Olefin | Organoaluminum Compound (e.g., MAO) | Polyolefin/Oligomer Mixture | Potential for oligomer formation under controlled conditions. |

Other Catalytic Organic Transformations (e.g., cyclodehydration)

Specific examples of this compound being used as a catalyst for cyclodehydration reactions are not well-documented in the reviewed literature. However, titanium complexes, in general, are known to catalyze a variety of organic transformations. Chiral bis(indenyl)titanium complexes, for instance, have been employed in asymmetric olefin migration reactions. nih.gov This suggests that the bis(indenyl)titanium framework is amenable to catalyzing transformations beyond polymerization.

One notable catalytic application involving a related bis(indenyl)titanium system is the asymmetric cyclization of 1-en-6-ynes, catalyzed by (S,S)-dicarbonyl[ethylenebis(1-η⁵-4,5,6,7-tetrahydroindenyl)]titanium(II). thieme-connect.de This demonstrates the utility of bis(indenyl)titanium complexes in facilitating intramolecular cyclization reactions, which are mechanistically distinct from oligomerization but highlight the catalytic versatility of this class of compounds.

While direct evidence for cyclodehydration is lacking, the reactivity of this compound suggests its potential as a Lewis acid catalyst, a property often exploited in dehydration and cyclization reactions. The titanium center in this compound is electrophilic and can coordinate to oxygen-containing functional groups, facilitating their removal as water and subsequent ring closure.

The table below outlines some catalytic transformations catalyzed by bis(indenyl)titanium complexes, providing a broader context for the potential catalytic applications of this compound.

| Transformation | Catalyst System | Substrate | Product |

| Asymmetric Olefin Migration | Chiral bis(indenyl)titanium complex | Cyclohexane derivative | Isomerized olefin nih.gov |

| Asymmetric Cyclization | (S,S)-[Ti(EBTHI)(CO)₂] | 1-en-6-yne | Bicyclic product thieme-connect.de |

| Hydroaminomethylation | (Ind)₂TiMe₂ | N-methylaniline and 1-octene | Branched and linear amines nih.gov |

Structure-Activity Relationships in Catalytic Performance

The catalytic performance of this compound is significantly influenced by the electronic and steric properties of the indenyl ligands. A key concept in understanding the reactivity of indenyl metal complexes is the "indenyl effect". nih.gov This effect describes the observation that indenyl complexes often exhibit significantly higher reactivity in catalytic reactions compared to their cyclopentadienyl analogues. nih.gov

The substitution pattern on the indenyl ring also plays a critical role in tuning the catalytic activity and selectivity. While specific studies on substituted this compound are limited, research on related bis(phenoxy-imine) titanium complexes shows that modifications to the ligand framework can significantly impact polymerization behavior. For example, the introduction of bulky substituents near the titanium center can influence the rate of monomer insertion and the molecular weight of the resulting polymer. nih.gov

In the context of bimetallic titanium catalysts, the stereochemical linkage between two indenyl-containing catalytic centers has been shown to have a profound effect on the copolymerization of ethylene and α-olefins. osti.gov The spatial arrangement of the catalytic sites influences monomer incorporation and the tacticity of the resulting polymer. osti.gov This highlights the sensitivity of the catalytic process to the precise three-dimensional structure of the catalyst.

The following table summarizes the key structure-activity relationships for bis(indenyl)titanium catalysts.

| Structural Feature | Effect on Catalytic Performance | Underlying Principle |

| Indenyl Ligand vs. Cyclopentadienyl | Increased catalytic activity | "Indenyl Effect": facile η⁵ to η³ ring slippage creating a vacant coordination site. nih.gov |

| Substituents on Indenyl Ring | Altered activity and selectivity | Electronic and steric tuning of the metal center. |

| Bridging of Indenyl Ligands | Modified stereoselectivity and polymer properties | Constrained geometry influencing monomer approach and insertion. |

| Bimetallic Structures | Cooperative effects on comonomer incorporation and tacticity | Interaction and defined spatial relationship between active sites. osti.gov |

Ligand Modification and Derivatives Research

Synthesis of Substituted and Functionalized Indenyl Ligands

The synthesis of modified indenyl ligands is a critical first step in developing tailored titanium catalysts. A variety of synthetic methodologies have been established to introduce substituents and functional groups onto the indenyl scaffold.

One common approach begins with the deprotonation of a substituted indene (B144670) using a strong base, such as butyllithium (B86547), to generate the corresponding lithium indenide. This anionic species can then undergo a salt metathesis reaction with a titanium halide source, like titanium tetrachloride (TiCl₄), to form the desired complex. wikipedia.org For metal halides that are susceptible to reduction, an alternative route involves using a trimethylstannylindenyl derivative as the source of the indenyl anion. wikipedia.org

Specific functional groups can be introduced through various organic reactions. For instance, Pd-catalyzed amination of 2-bromo-1H-indene has been successfully employed to synthesize 2-(N-Azolyl)indenyl ligands, including those bearing pyrrolyl, indolyl, and carbazolyl moieties. acs.org Another method involves the condensation reaction of 2-indanone (B58226) with nucleophilic secondary amines to yield 2-R₂N-substituted indenes. acs.org The synthesis of more complex, bridged structures, known as ansa-metallocenes, can be achieved by reacting precursors like bis(indenyl)methane with titanium tetrachloride, often using either the dilithium (B8592608) salt or a distannyl derivative of the ligand. researchgate.net

These synthetic strategies provide access to a wide array of indenyl ligands with tailored electronic and steric properties, which is fundamental for investigating their impact on the resulting titanium complex's catalytic behavior.

| Ligand Type | Synthetic Method | Precursors | Reference |

| Unsubstituted Indenyl | Deprotonation & Salt Metathesis | Indene, Butyllithium, TiCl₄ | wikipedia.org |

| 2-(N-Azolyl)indenyl | Pd-catalyzed Amination | 2-bromo-1H-indene, Azole | acs.org |

| 2-Amino-substituted Indenyl | Condensation | 2-indanone, Secondary Amine | acs.org |

| ansa-Methylene-bis(indenyl) | Salt Metathesis | Dilithium or Distannyl bis(indenyl)methane, TiCl₄ | researchgate.net |

Impact of Ligand Steric and Electronic Effects on Reactivity and Catalysis

Modifications to the indenyl ligand framework have profound steric and electronic consequences that directly influence the reactivity and catalytic performance of the titanium center. The most significant phenomenon associated with the indenyl ligand, compared to its cyclopentadienyl (B1206354) (Cp) counterpart, is the "indenyl effect". wikipedia.orgnih.gov This effect describes the markedly enhanced rates of associative ligand substitution reactions, which can be up to 10⁸ times faster than in analogous cyclopentadienyl complexes. wikipedia.org

The origin of the indenyl effect lies in the ability of the indenyl ligand to undergo a haptotropic shift from an η⁵-coordination mode to an η³-coordination mode. The fused benzene (B151609) ring provides electronic stabilization for this η³-intermediate, lowering the activation energy for the associative substitution pathway, which is typically disfavored in 18-electron complexes. wikipedia.orgnih.gov This facile ring-slippage is a key feature that differentiates indenyl complexes from cyclopentadienyl ones. nih.gov

The introduction of substituents onto the indenyl ligand allows for the systematic tuning of these effects:

Electronic Effects: Electron-withdrawing groups, such as chlorine or trifluoromethyl (CF₃) groups, can increase the electrostatic charge at the titanium active center. nih.govacs.org This heightened electrophilicity can promote the insertion of olefins into the growing polymer chain, leading to increased catalytic activity and potentially higher molecular weight polymers. acs.org

Steric Effects: The size and position of substituents on the indenyl ring create a specific steric environment around the metal center. Increased steric bulk can influence the stereoselectivity of polymerization, control the rate of monomer approach, and affect the molecular weight of the resulting polymer. acs.org Research on dendritic titanium catalysts has shown that increasing the steric hindrance of substituents on the ligand can lead to higher catalytic activity and increased product molecular weight. acs.org

The interplay between these steric and electronic factors is complex and crucial for catalyst design. The ability to modify the indenyl ligand provides a powerful tool to control the catalytic process, from reaction rates to the properties of the final product. mdpi.com

Exploration of Different Anionic Ligands in Titanium Complexes

While the parent compound is a dichloride, significant research has focused on replacing one or both chloride ligands with other anionic groups. This exploration aims to modify the electronic properties of the metal center, influence catalyst activation and deactivation pathways, and alter the solubility and stability of the complex.

A range of alternative anionic ligands has been incorporated into indenyl and related cyclopentadienyl titanium systems:

Alkyl and Hydride Ligands: Alkyl ligands (e.g., methyl) and hydride ligands can be introduced by treating the chloride precursor with organolithium or other alkylating agents, or with reducing agents like LiAlH₄. illinois.eduresearchgate.netacs.org These complexes are often direct precursors to the catalytically active species in olefin polymerization.

Aryloxy Ligands: Titanium complexes bearing aryloxy ligands can be synthesized from titanium chlorides and the corresponding phenols. acs.org The steric and electronic properties of the aryloxy group can be varied, providing another handle to tune the catalyst's performance. acs.org

Triflate Ligands: The trifluoromethanesulfonate (B1224126) (triflate, OTf) anion is considered a moderately coordinating anion. acs.org Titanium triflato complexes can be prepared from titanium chlorides using reagents like triflic acid or silver triflate. The triflate ligand's lability allows for its potential displacement to generate cationic, highly active catalytic species. acs.org

Guanidinate and Other N-based Ligands: Bulky, nitrogen-based anionic ligands like guanidinates have been used to stabilize titanium centers. mdpi.com These ligands can be installed via amine elimination reactions, offering unique steric and electronic environments compared to traditional halide or alkyl ligands. mdpi.com

Borohydride Ligands: Tetrahydroborate (BH₄⁻) has been used as an anionic ligand in cyclopentadienyl titanium complexes, often introduced during reductive synthetic routes. illinois.eduresearchgate.net

The choice of anionic ligand is critical as it directly impacts the Lewis acidity of the titanium center and its interaction with cocatalysts, such as methylaluminoxane (B55162) (MAO), which are necessary for generating the active polymerization catalyst.

| Anionic Ligand Type | Example | Synthetic Precursor | Key Feature | Reference |

| Alkyl | -CH₃ (Methyl) | Dichloride Complex + MeLi | Forms active species | illinois.eduresearchgate.net |

| Hydride | -H | Dichloride Complex + LiAlH₄ | Active in hydrogenation/polymerization | illinois.eduacs.org |

| Aryloxy | -OAr | Dichloride Complex + ArOH | Tunable steric/electronic properties | acs.org |

| Triflate | -OSO₂CF₃ | Dichloride Complex + AgOTf | Weakly coordinating, generates cationic species | acs.org |

| Guanidinate | [{(Dip)N}₂CNR₂]⁻ | Amido-trichloride Complex + Ligand | Bulky N-donor ligand | mdpi.com |

| Borohydride | -BH₄ | Dichloride Complex + Reductant | Used in reductive syntheses | illinois.eduresearchgate.net |

Development of Supported or Heterogenized Dichlorodi-pi-indenyltitanium Catalysts

For many industrial applications, particularly in large-scale slurry or gas-phase olefin polymerization, homogeneous catalysts like dichlorodi-π-indenyltitanium must be immobilized on a solid support. cmu.edursc.org This process, known as heterogenization, offers several critical advantages:

Control of Polymer Morphology: The catalyst support particles act as templates for the growing polymer particles. This replication phenomenon allows for control over the size, density, and shape of the final polymer product, resulting in free-flowing powders that prevent reactor fouling. cmu.edunih.gov

Improved Industrial Viability: Supported catalysts are essential for use in existing industrial infrastructure designed for heterogeneous systems. researchgate.net

Enhanced Catalyst Stability: Immobilization can sometimes enhance the thermal stability of the catalyst and reduce deactivation pathways. researchgate.net

Commonly used support materials include silica (B1680970) (SiO₂), magnesium chloride (MgCl₂), and various polymers. researchgate.net The method of heterogenization is crucial. Simple adsorption or physisorption of the complex onto the support can lead to leaching of the active species into the reaction medium, which can result in poor morphology control and the formation of multiple active sites. researchgate.net

More robust methods involve the chemical anchoring of the catalyst to the support. This can be achieved by reacting functional groups on the support surface (e.g., silanol (B1196071) groups on silica) with the catalyst complex. For instance, silica can be dehydroxylated and then treated with an organomagnesium compound before reacting with a titanium source like TiCl₄ to create a highly active supported catalyst. unito.it The support is not merely an inert carrier; electronic interactions between the support and the catalyst can influence catalytic activity and polymer properties. researchgate.netunito.it The development of effective heterogenization strategies remains a key area of research to bridge the gap between highly active homogeneous catalysts and the practical demands of industrial polymer production.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of dichlorodi-pi-indenyltitanium. These calculations can predict the molecule's geometry, the nature of the bonding between the titanium center and the indenyl ligands, and the distribution of electrons within the molecule.

DFT calculations on analogous titanocene (B72419) derivatives have been successfully employed to compare calculated structures with experimental data, often showing good agreement. For this compound, DFT would likely be used to optimize the molecular geometry and calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter for understanding the molecule's reactivity and electronic transitions.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Calculated Value |

| Ti-Cl Bond Length | 2.35 Å |

| Ti-Centroid(Indenyl) Distance | 2.10 Å |

| Cl-Ti-Cl Bond Angle | 95.0° |

| Centroid-Ti-Centroid Angle | 135.0° |

Note: The data in this table is illustrative and represents the type of information that would be obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate results, though often at a greater computational expense than DFT.

For a molecule like this compound, ab initio calculations could be used to obtain a more precise description of the electronic structure and to validate the results from DFT calculations. These methods are particularly useful for studying systems where electron correlation effects are significant. While specific ab initio studies on this compound are not prominent in the literature, the methodology has been applied to investigate the synthesis and structure of other titanium complexes, providing insights into reaction mechanisms and the nature of bonding in intermediate species.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for understanding how the compound participates in chemical transformations. For example, DFT calculations have been used to understand the mechanisms of reactions involving other titanocene compounds, and similar approaches could be applied to this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra to confirm the structure and electronic properties of the molecule. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Nuclear magnetic resonance (NMR) chemical shifts can also be computed to assist in the assignment of experimental NMR data.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 350 nm |

| IR | Ti-Cl Stretch | 450 cm⁻¹ |

| ¹³C NMR | Indenyl C1 | 120 ppm |

Note: The data in this table is illustrative and represents the type of information that would be obtained from computational predictions of spectroscopic parameters.

Rational Design of New this compound Derivatives

Computational methods play a crucial role in the rational design of new derivatives of this compound with tailored properties. By systematically modifying the structure of the parent molecule in silico (e.g., by introducing different substituents on the indenyl rings), chemists can predict how these changes will affect the compound's electronic properties, reactivity, and catalytic activity. This computational screening approach can significantly accelerate the discovery of new catalysts or materials by prioritizing the most promising candidates for synthesis and experimental testing.

Computational Analysis of Catalytic Cycles and Intermediates

If this compound is used as a catalyst, computational analysis can provide a detailed understanding of the entire catalytic cycle. This involves identifying the active catalytic species, mapping the reaction pathways for substrate binding, transformation, and product release, and determining the rate-limiting step of the cycle. DFT calculations are particularly well-suited for this purpose and have been extensively used to study the catalytic mechanisms of other organometallic complexes. Such studies can reveal key intermediates and transition states, providing a molecular-level picture of how the catalyst functions.

Advanced Research Topics and Emerging Applications

Integration in Hybrid Materials and Nanomaterials Science

The incorporation of organometallic fragments like indenyltitanium into larger material architectures is an emerging area of research. These hybrid materials can combine the unique properties of the organometallic component with the structural features of a support material. For example, titanium-based compounds are used as precursors for the synthesis of titanium dioxide (TiO₂) nanomaterials. banglajol.info While direct use of dichlorodi-pi-indenyltitanium for this purpose is not extensively documented, the principles of precursor chemistry suggest its potential in the controlled synthesis of TiO₂-based nanocomposites and thin films. nih.gov

Role in Energy Conversion Systems and Optoelectronic Materials

The photophysical properties of titanium complexes are of interest for applications in energy conversion and optoelectronics. Research into bis(indenyl)titanium complexes containing ferrocenylalkynyl ligands has shown that the replacement of cyclopentadienyl (B1206354) with indenyl ligands can tune the metal-to-metal charge transfer (MMCT) absorption energy. nsf.gov This tunability is crucial for the design of molecular materials for applications such as photoredox catalysis.

Applications in Advanced Materials Deposition and Thin Film Technology

Titanium-based compounds are widely used as precursors for the deposition of titanium-containing thin films, such as titanium dioxide and titanium nitride, which have numerous applications in electronics, coatings, and photocatalysis. mdpi.comresearchgate.net The volatility and decomposition characteristics of organometallic precursors are critical for techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). While specific studies on this compound for these applications are not prominent, the broader class of organotitanium compounds is central to this field.

Contributions to Supramolecular Chemistry and Metallo-Polymer Systems

The indenyl ligand, with its extended π-system, can participate in π-π stacking interactions. researchgate.net These non-covalent interactions can be exploited in the design of supramolecular assemblies and metallo-polymers. By functionalizing the indenyl ligand, it is possible to introduce specific recognition sites or polymerizable groups, allowing for the construction of complex, self-assembled structures with interesting electronic and material properties.

Fundamental Contributions to Titanium Coordination Chemistry

The study of this compound and its derivatives has made significant contributions to the fundamental understanding of titanium coordination chemistry. thieme-connect.denih.govrsc.orgresearchgate.netrsc.org The "indenyl effect" is a prime example of how ligand design can profoundly influence the reactivity of a metal center. wikipedia.orgbohrium.comnih.gov Comparative studies between cyclopentadienyl and indenyl complexes have provided valuable insights into the electronic and steric factors that govern the behavior of these important classes of organometallic compounds. nih.gov The rich chemistry of indenyltitanium complexes continues to be a fertile ground for discovering new reactions and catalytic systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Dichlorodi-π-indenyltitanium, and how can reproducibility be ensured?

- Methodology : Follow established organometallic synthesis guidelines. For reproducibility:

- Document reagent stoichiometry, solvent purity, and reaction conditions (temperature, pressure, inert atmosphere) in detail .

- Use Schlenk-line or glovebox techniques for air-sensitive steps, with explicit handling protocols .

- Example Data Table :

| Parameter | Typical Value | Notes |

|---|---|---|

| Reaction Temperature | 0–25°C | Exothermic; controlled via ice bath |

| Indene Equivalents | 2.0 | Confirmed via titration |

| Workup | Hexane extraction, vacuum drying | Purity >98% by NMR |

Q. Which spectroscopic techniques are critical for characterizing Dichlorodi-π-indenyltitanium?

- Methodology : Prioritize:

- NMR Spectroscopy : Confirm ligand coordination via <sup>1</sup>H and <sup>13</sup>C chemical shifts (e.g., indenyl ring proton splitting patterns) .

- XRD Analysis : Resolve molecular geometry (bond lengths/angles between Ti and indenyl ligands) .

- Elemental Analysis : Validate Cl and Ti content (±0.3% tolerance) .

Q. How should air-sensitive handling challenges be addressed during experiments?

- Methodology :

- Use rigorously dried solvents (e.g., distilled over Na/benzophenone) .

- Implement argon/vacuum cycles for reaction vessels to exclude moisture .

- Monitor oxygen levels via inline sensors during catalytic applications .

Advanced Research Questions

Q. How can reaction mechanisms involving Dichlorodi-π-indenyltitanium be systematically investigated?

- Methodology :

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation .

- Isotopic Labeling : Introduce <sup>2</sup>H or <sup>13</sup>C in indenyl ligands to trace bonding changes .

- Computational Modeling : Combine DFT (e.g., B3LYP-D3) with experimental data to propose transition states .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond length discrepancies)?

- Methodology :

- Error Analysis : Quantify instrumental tolerances (e.g., XRD resolution ±0.01 Å) vs. computational approximations (basis set limitations) .

- Sensitivity Testing : Vary parameters (solvent effects, spin states) in simulations to match experimental trends .

- Peer Consultation : Compare findings with crystallography databases (e.g., CCDC) to identify systemic biases .

Q. How can Design of Experiments (DoE) optimize catalytic applications of Dichlorodi-π-indenyltitanium?

- Methodology :

- Define variables (e.g., ligand ratio, temperature) and response metrics (yield, TOF) .

- Use factorial design to identify interactions (e.g., ANOVA for significance testing) .

- Example Optimization Table :

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Ti:Indene Ratio | 1:1.8 | 1:2.2 | 1:2.0 |

| Temperature (°C) | -10 | 30 | 15 |

Q. What literature review frameworks ensure comprehensive coverage of Dichlorodi-π-indenyltitanium’s niche applications?

- Methodology :

- Search Strategy : Use Boolean operators (e.g., "indenyl* AND titanium AND catalyst") across Scopus/Web of Science .

- Citation Tracking : Mine references from seminal papers (e.g., 1980s organometallic studies) .

- Gaps Identification : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize understudied areas .

Data Presentation and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.